molecular formula C18H20N2O5S2 B2861335 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine CAS No. 477847-36-2

4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine

Cat. No. B2861335
M. Wt: 408.49
InChI Key: BQBHZSXLZHHZCW-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It has sulfonyl groups attached to it, which are sulfur atoms double-bonded to two oxygen atoms and single-bonded to another carbon group . The presence of the sulfonyl groups and the piperidine ring could suggest that this compound might have interesting reactivity or biological activity, but without specific studies or data, this would be speculative .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also include sulfonyl groups and a methylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the piperidine ring. The sulfonyl groups might be susceptible to nucleophilic attack, and the piperidine ring might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the piperidine ring. For example, it might have a certain degree of polarity due to the sulfonyl groups, and its solubility could be influenced by the piperidine ring .

Scientific Research Applications

Synthesis and Analytical Applications

Compounds structurally related to 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine are synthesized for various analytical applications. For instance, derivatives of sulfa drugs and steroids have shown promising antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi, indicating the potential use of related compounds in developing new antimicrobial agents (Makki et al., 2016). Furthermore, the voltammetric behavior of certain derivatives has been explored, suggesting applications in electrochemical sensors and analytical chemistry.

Biological Evaluation and Enzyme Inhibition

The biological activities of compounds containing piperidine and sulfonyl groups have been extensively studied. Notably, derivatives with the 1,3,4-oxadiazole moiety and piperidine structures have been evaluated for their enzyme inhibition properties, particularly against butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents for conditions such as Alzheimer's disease (Khalid et al., 2016). These studies suggest that compounds structurally similar to 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine could be valuable in the development of novel drugs targeting specific enzymes.

Anticancer Potential

Research on piperidine derivatives also extends to anticancer applications. For example, the synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole have demonstrated potential as anticancer agents, providing a foundation for further investigation into similar compounds' therapeutic efficacy against various cancer types (Rehman et al., 2018).

Development of Fluorescent pH Sensors

Additionally, the development of novel fluorescent pH sensors based on intramolecular hydrogen bonding capabilities of naphthalimide derivatives, including those with piperidine structures, indicates potential applications in biochemical and medical diagnostics (Cui et al., 2004). These sensors could provide sensitive and selective methods for measuring pH in various biological and environmental contexts.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and its safety and environmental impact .

properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-15-7-9-18(10-8-15)27(23,24)25-19-16-11-13-20(14-12-16)26(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBHZSXLZHHZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine

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